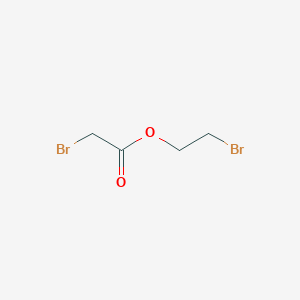![molecular formula C54H24O2 B14721667 Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione CAS No. 10352-96-2](/img/structure/B14721667.png)
Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione is a complex organic compound with the molecular formula C34H16O2 This compound is known for its unique structure, which includes multiple aromatic rings and ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the complex aromatic structure.
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the specialized conditions required for its synthesis. when produced industrially, it involves large-scale organic synthesis techniques, often utilizing automated reactors to ensure precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Aromatic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the aromatic rings.
Scientific Research Applications
Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione has several scientific research applications:
Chemistry: It is used as a model compound to study aromaticity and the behavior of polycyclic aromatic hydrocarbons.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, its ability to undergo redox reactions can generate reactive oxygen species (ROS), leading to oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione
- Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, chloro derivs.
- Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, tetrachloro-
Uniqueness
Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione is unique due to its extended aromatic system and the presence of multiple ketone groups. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various research applications.
Properties
CAS No. |
10352-96-2 |
|---|---|
Molecular Formula |
C54H24O2 |
Molecular Weight |
704.8 g/mol |
IUPAC Name |
pentadecacyclo[26.18.2.22,5.26,9.229,32.03,24.04,21.07,20.08,17.010,15.025,47.030,43.031,40.033,38.044,48]tetrapentaconta-1(46),2,4,6,8,10,12,14,17,19,21,23,25(47),26,28(48),29,31,33,35,37,40,42,44,49,51,53-hexacosaene-16,39-dione |
InChI |
InChI=1S/C54H24O2/c55-53-41-7-3-1-5-25(41)27-9-11-37-33-17-13-29-32-16-20-36-40-22-24-44-52-28(26-6-2-4-8-42(26)54(44)56)10-12-38(50(40)52)34-18-14-30(46(32)48(34)36)31-15-19-35(47(33)45(29)31)39-21-23-43(53)51(27)49(37)39/h1-24H |
InChI Key |
IPVOEXMSCVWWNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=CC=C1C3=CC=C4C5=C(C=CC(=C35)C3=C1C9=C8C=C3)C1=CC=CC=C1C4=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


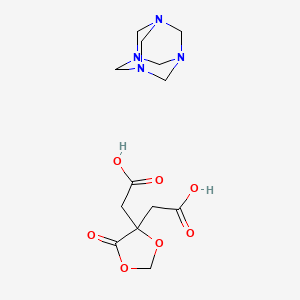
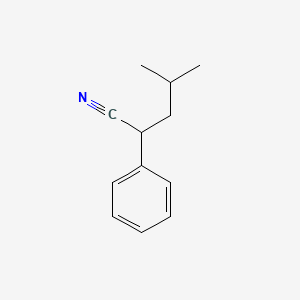
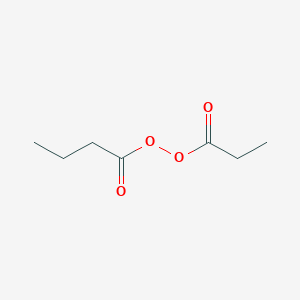
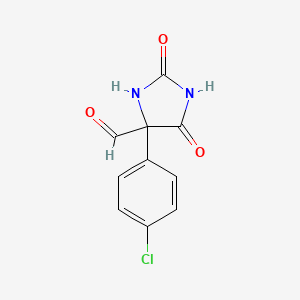
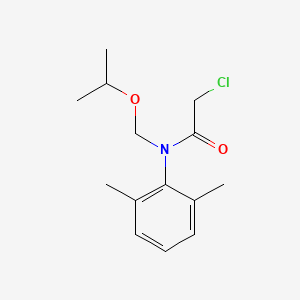
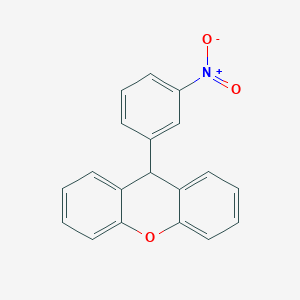
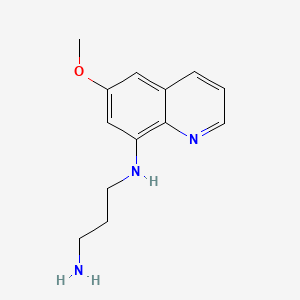
![Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B14721617.png)
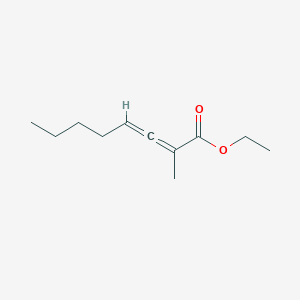
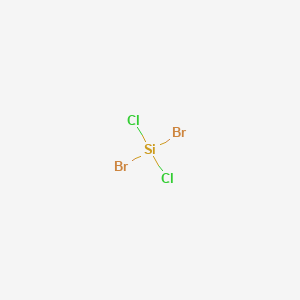
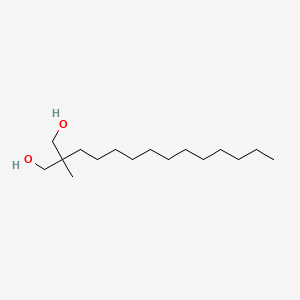
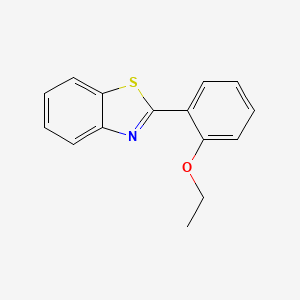
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)
